1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole
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Overview
Description
The compound 1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the indole core, a common structural motif in many pharmacologically active compounds. The trifluoromethyl group and thioether linkage may contribute to its unique chemical properties and potential interactions with biological targets.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in various studies. For instance, the synthesis of 3-((trifluoromethyl)thio)indoles has been achieved through a palladium(II)-catalyzed reaction, which could potentially be adapted for the synthesis of the compound . Additionally, the Fischer indolization method has been used to prepare 2-(hetero)aryl-substituted thieno[3,2-b]indoles, which shares some synthetic similarities with the target molecule . These methods provide a foundation for the synthesis of complex indole derivatives and could inform the development of a synthetic route for the compound of interest.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing ring. The substitution pattern on the benzene ring, such as the dimethyl groups at the 2 and 5 positions, can influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and interaction with biological targets. The trifluoromethyl group is a strong electron-withdrawing group that can impact the molecule's acidity and stability .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the indole ring. The presence of a trifluoromethylthio group could enable nucleophilic substitution reactions or serve as a leaving group under certain conditions . The specific reactivity of this compound would need to be empirically determined, as the steric and electronic effects of the substituents can significantly alter the expected reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The lipophilicity of the compound is likely increased due to the presence of the trifluoromethyl group and the dimethylbenzyl substituents, which could affect its solubility and membrane permeability. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are affected by the molecular geometry and electronic properties of the substituents .
Scientific Research Applications
Synthesis and Functionalization of Indoles
Indoles are a significant class of heterocyclic compounds found in many biologically active natural and unnatural compounds. Their synthesis and functionalization have been extensively researched. Palladium-catalyzed reactions have become crucial in the synthesis of indoles, enabling access to complex molecules with significant potential in pharmaceuticals and fine chemicals. These methodologies are essential for the development of new drugs and materials (Cacchi & Fabrizi, 2005).
Antioxidant and Antimicrobial Evaluation of Indole Derivatives
Indole derivatives, such as triazole-thione and methyl-indole, have shown promising antioxidant and antimicrobial properties. These compounds have been evaluated for their scavenging capacity and lipid peroxidation inhibition effects, demonstrating potential applications in developing new antimicrobial agents (Baytas et al., 2012).
Antimicrobial Screening of Indole-Linked Compounds
Novel indole-linked compounds have been synthesized and screened for antimicrobial activity, particularly against fungi such as Candida albicans. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of microorganisms (Ramadan et al., 2019).
Biological Activity of Indole-Benzimidazole Derivatives
Indole-benzimidazole derivatives have been synthesized and analyzed for their potential biological activities. These compounds represent a merging of two biologically significant motifs, offering a promising approach for developing novel therapeutic agents with enhanced efficacy (Wang et al., 2016).
Inhibition of Carcinogenesis by Indoles
Naturally occurring indoles from cruciferous vegetables have been studied for their effects on inhibiting carcinogenesis. Compounds such as indole-3-carbinol have demonstrated the potential to suppress tumor formation, highlighting the significance of diet and natural products in cancer prevention (Wattenberg & Loub, 1978).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NS/c1-17-7-8-18(2)20(13-17)14-29-15-24(22-5-3-4-6-23(22)29)30-16-19-9-11-21(12-10-19)25(26,27)28/h3-13,15H,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRUAVMQSCFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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